![molecular formula C19H21ClN4 B5300281 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5300281.png)
2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine
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Overview
Description
2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CLN-081 and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of certain inflammatory cytokines. This compound has also been found to inhibit the growth of certain tumor cells and to have anti-viral properties by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine in lab experiments is its potential to have multiple applications. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile tool for scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Future Directions
There are several future directions for the study of 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine. One direction is to further investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to study its potential use in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
In conclusion, 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine is a chemical compound that has potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a versatile tool for scientific investigation. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of 2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine has been achieved using various methods. One of the most common methods involves the reaction of 2-chloro-5-nitropyridine with 1-benzyl-4-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces the desired compound in good yields.
Scientific Research Applications
2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine has been studied for its potential applications in scientific research. It has been found to have potential anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4/c20-18-6-2-1-5-16(18)13-22-9-11-23(12-10-22)14-17-15-24-8-4-3-7-19(24)21-17/h1-8,15H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINHRQPYZKLEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Chlorobenzyl)piperazin-1-yl]methyl}imidazo[1,2-a]pyridine |
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